1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]piperazine
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Overview
Description
1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]piperazine typically involves multiple steps, including the formation of the pyrazole ring, the introduction of fluorophenyl groups, and the coupling with piperazine. Common reagents used in these reactions include fluorobenzene derivatives, hydrazine, and various catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity, and thereby exerting its effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with fluorophenyl groups, such as:
- 1-(2-fluorophenyl)-4-(4-fluorophenyl)piperazine
- 1-(4-fluorophenyl)-4-(4-fluorophenyl)piperazine
Properties
IUPAC Name |
[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazol-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F3N4O2/c28-20-7-5-19(6-8-20)18-36-25-17-34(22-11-9-21(29)10-12-22)31-26(25)27(35)33-15-13-32(14-16-33)24-4-2-1-3-23(24)30/h1-12,17H,13-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXXGCGSXVZVKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NN(C=C3OCC4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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